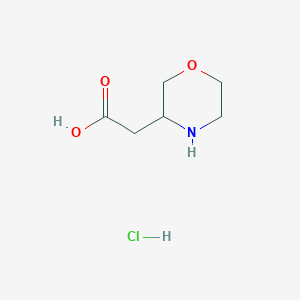

2-(Morpholin-3-yl)acetic acid hydrochloride

Übersicht

Beschreibung

2-(Morpholin-3-yl)acetic acid hydrochloride is an organic compound with the chemical formula C6H12ClNO3. It is a hydrochloride salt of morpholin-3-yl-acetic acid and appears as a colorless crystal or white crystalline powder. This compound is soluble in water and some organic solvents such as methanol and ethanol. It is relatively stable at room temperature but may decompose at high temperatures or in the presence of strong oxidants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-(Morpholin-3-yl)acetic acid hydrochloride can be carried out through the following steps :

Reaction of Morpholine with Acetic Anhydride: Morpholine reacts with acetic anhydride to generate morpholine-3-acetic acid.

Formation of Hydrochloride Salt: The morpholine-3-acetic acid is then reacted with hydrochloric acid to obtain this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but may involve optimized reaction conditions and the use of catalysts to enhance yield and purity. The process typically involves large-scale reactors and controlled environments to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but may involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-(Morpholin-3-yl)acetic acid hydrochloride is recognized as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the pharmacological properties of drug candidates .

Case Study: Neurological Agents

Research has demonstrated that derivatives of this compound exhibit potential as neuroprotective agents. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition leads to increased levels of acetylcholine, which is beneficial for cognitive function.

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in biochemical research to study enzyme inhibition mechanisms. Its ability to act as an inhibitor of key enzymes involved in metabolic pathways has made it a subject of interest for researchers investigating metabolic disorders .

Case Study: Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For example, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents .

Pesticide Formulation

Enhancement of Agrochemical Efficacy

In agricultural sciences, this compound is utilized in formulating pesticides. Its ability to improve the solubility and stability of active ingredients enhances the overall effectiveness of agrochemicals, making it an essential component in modern pesticide formulations .

Polymer Chemistry

Building Block for Advanced Materials

this compound serves as a building block in polymer chemistry. It contributes to the synthesis of polymers with unique properties suitable for coatings and adhesives. These polymers often exhibit enhanced mechanical strength and chemical resistance, making them valuable in various industrial applications .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying biomolecules. Its properties facilitate the creation of sensitive assays that are crucial for diagnostics and research purposes .

Data Summary Table

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Neuroprotective agents; acetylcholinesterase inhibition leading to cognitive benefits |

| Biochemical Research | Studies on enzyme inhibition; antimicrobial activity | Effective against E. coli and S. aureus; potential new antimicrobial agents |

| Pesticide Formulation | Enhances solubility and stability of agrochemicals | Improved efficacy in pesticide formulations |

| Polymer Chemistry | Building block for advanced polymers | Enhanced mechanical strength and chemical resistance in coatings and adhesives |

| Analytical Chemistry | Development of sensitive detection methods | Utilized in diagnostics for biomolecule quantification |

Wirkmechanismus

The mechanism of action of 2-(Morpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Morpholin-4-yl-acetic acid hydrochloride: A similar compound with a slightly different structure.

4-Methylmorpholine: Another morpholine derivative with distinct properties.

4-Morpholin-4-ylbutanoic acid: A related compound with an extended carbon chain

Uniqueness

2-(Morpholin-3-yl)acetic acid hydrochloride is unique due to its specific structure and reactivity. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Biologische Aktivität

2-(Morpholin-3-yl)acetic acid hydrochloride (2-MAAH) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

2-MAAH has the molecular formula and a molecular weight of approximately 181.62 g/mol. It appears as a white crystalline solid and is soluble in water. The structure features a morpholine ring, which contributes to its biological activity by enhancing bioavailability and receptor interactions.

While the exact mechanism of action for 2-MAAH remains largely unexplored, preliminary studies suggest it may influence various biological pathways. The morpholine moiety is known to modulate neurotransmitter systems, indicating potential effects on central nervous system receptors. Furthermore, the presence of a carboxylic acid group allows for hydrogen bonding, which may facilitate interactions with biological targets.

Biological Activity

Research indicates that 2-MAAH exhibits significant biological activity, particularly in the following areas:

1. Anti-inflammatory Effects

Preliminary studies have suggested that 2-MAAH may possess anti-inflammatory properties. Its ability to modulate receptor activities related to neurotransmission points towards a potential role in reducing inflammation.

2. Neurotransmitter Modulation

The compound's structure suggests it could interact with neurotransmitter receptors, enhancing its pharmacological profile. This interaction may lead to therapeutic effects in neurological conditions.

3. Pain Relief

In animal models, compounds structurally related to 2-MAAH have demonstrated antinociceptive effects. For instance, derivatives have shown reduced acetic acid-induced writhing responses in mice, indicating potential pain-relief applications .

Comparative Analysis

To better understand the uniqueness of 2-MAAH, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Morpholin-4-yl)acetic acid | Morpholine ring at position 4 | Different receptor interactions |

| (S)-2-(Morpholin-3-yl)acetic acid | Stereoisomer of 2-MAAH | Potentially different biological activity |

| 2-(Piperidin-1-yl)acetic acid | Piperidine ring instead of morpholine | Varying pharmacokinetic profiles |

The specific positioning of the morpholine ring at position three in 2-MAAH may influence its interaction with biological targets differently than other morpholine derivatives.

Eigenschaften

IUPAC Name |

2-morpholin-3-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOMNFLGCFFCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70518127 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86967-55-7 | |

| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.